

# 2-Methoxyquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: 2-Methoxyquinoline

Cat. No.: B1583196

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An In-depth Exploration of the Molecular Structure, Properties, Synthesis, and Biological Significance of a Key Heterocyclic Compound.

## Introduction

**2-Methoxyquinoline**, a heterocyclic aromatic organic compound, has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in a multitude of biologically active compounds, both natural and synthetic. The presence of a methoxy group at the 2-position imparts distinct electronic and steric properties, influencing its reactivity and biological interactions. This technical guide provides a comprehensive overview of **2-methoxyquinoline**, detailing its molecular structure, physicochemical properties, spectroscopic signature, synthesis, reactivity, and known biological activities.

## Molecular Structure and Identifiers

**2-Methoxyquinoline** is characterized by a quinoline ring system where a methoxy group ( $-\text{OCH}_3$ ) is substituted at the C2 position.

Molecular Structure Diagram:

Caption: Molecular structure of **2-Methoxyquinoline**.

| Identifier          | Value   |
|---------------------|---|
| IUPAC Name          | 2-methoxyquinoline  |
| Molecular Formula   | C <sub>10</sub> H <sub>9</sub> NO                           |
| Molecular Weight    | 159.18 g/mol  |
| CAS Registry Number | 6931-16-4   |
| InChI               | InChI=1S/C10H9NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3 |
| InChIKey            | ZTQNUTNKGQGWCM-UHFFFAOYSA-N                                 |
| SMILES              | <chem>COC1=NC2=CC=CC=C2C=C1</chem>                          |
| ChEMBL ID           | CHEMBL261930  |
| DSSTox Substance ID | DTXSID70219369  |

## Physicochemical Properties

The physicochemical properties of **2-methoxyquinoline** are crucial for its handling, formulation, and behavior in biological systems.

| Property            | Value   |
|---------------------|---|
| Physical State      | Not Available                                 |
| Melting Point       | 219-220 °C[1]                                 |
| Boiling Point       | 60-63 °C at 0.13 Torr[1]                      |
| Solubility          | Very slightly soluble (0.33 g/L at 25 °C)[2]  |
| Refractive Index    | 1.6071 at 589.3 nm and 20 °C[1]               |
| Storage Temperature | Room Temperature, sealed in dry conditions[2] |

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **2-methoxyquinoline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus             | Chemical Shift ( $\delta$ ) ppm                      | Description                                      |
|---------------------|--|--|
| $^1\text{H}$ NMR    | ~3.8–4.0   | Singlet, Methoxy protons (-OCH <sub>3</sub> )[1] |
| ~7.0–8.5            | Multiplet, Aromatic protons on the quinoline ring[1] |  |
| $^{13}\text{C}$ NMR | ~55-60   | Methoxy carbon (-OCH <sub>3</sub> )              |
| ~110-160            | Aromatic carbons of the quinoline ring               |  |

## Infrared (IR) Spectroscopy

| Wavenumber (cm <sup>-1</sup> ) | Vibration                       |
|--------------------------------|---------------------------------|
| > 3000                         | Aromatic C-H stretching         |
| 1600-1400                      | Aromatic C=C and C=N stretching |
| 1250-1000                      | C-O stretching (methoxy)        |

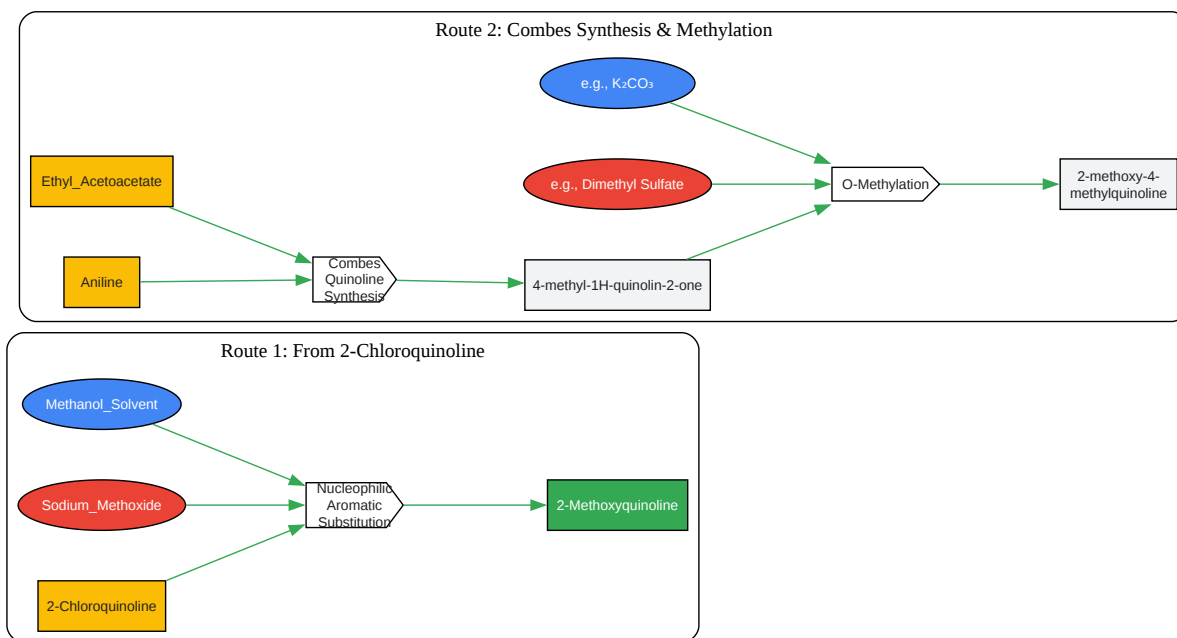
## Mass Spectrometry (MS)

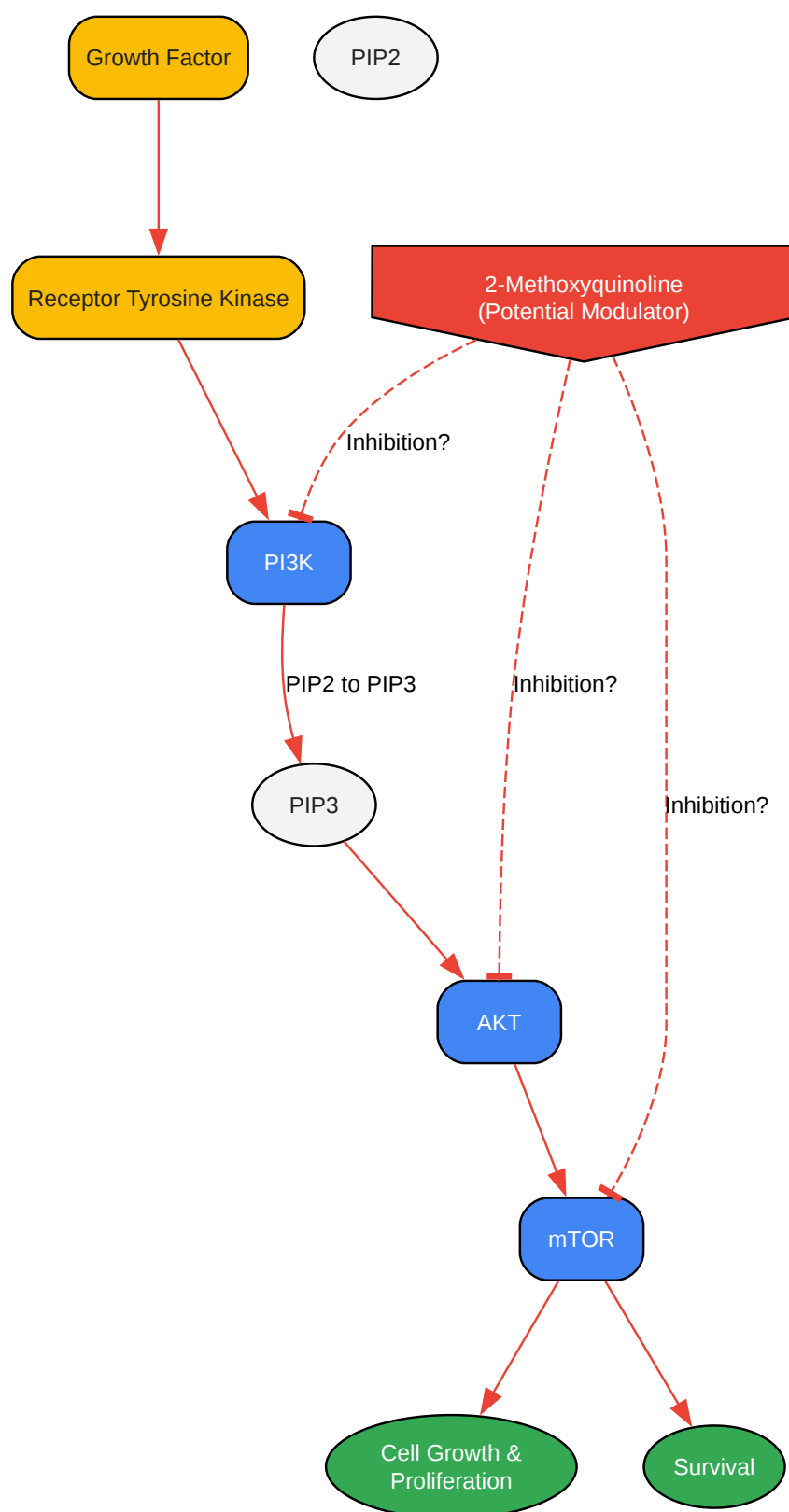
| m/z | Fragment                          |
|-----|-----------------------------------|
| 159 | $[M]^+$ (Molecular Ion)           |
| 158 | $[M-H]^+$                         |
| 130 | $[M-CHO]^+$ or $[M-H-CO]^+$       |
| 129 | $[M-CH_2O]^+$                     |
| 116 | $[M-CH_3-CO]^+$                   |
| 102 | $[M-CHO-CO]^+$ or $[M-H-CO-CO]^+$ |
| 89  | $[M-CH_3-CO-HCN]^+$               |
| 76  | Benzene ring fragment             |

## Synthesis of 2-Methoxyquinoline

Several synthetic routes to **2-methoxyquinoline** have been established, with the choice of method often depending on the availability of starting materials and desired scale.

## General Synthesis Workflow





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## References

- 1. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
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